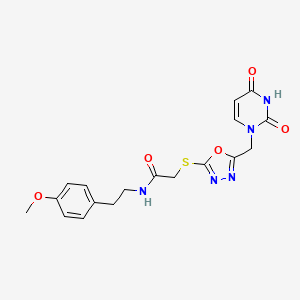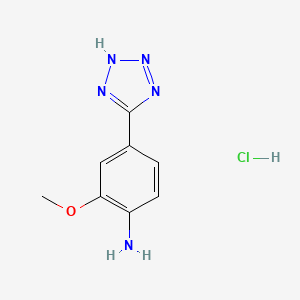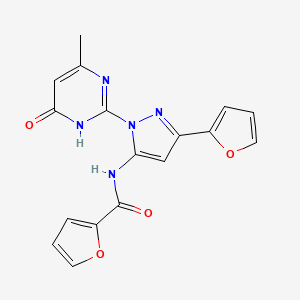
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The interest in the synthesis and study of complex organic compounds like "2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate" stems from their potential in various applications, including materials science, pharmacology, and organic chemistry research. These compounds are often synthesized to explore their unique chemical behaviors, structural properties, and potential biological activities.
Synthesis Analysis
The synthesis of complex organic compounds involves multi-step chemical reactions, starting from simpler molecules to achieve the desired structure. A relevant example includes the synthesis of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, which involves the three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003). This method highlights the complexity and creativity involved in synthesizing compounds with intricate molecular structures.
Molecular Structure Analysis
The molecular and crystal structure of these compounds is often established using X-ray diffraction analysis. This technique allows for the precise determination of the arrangement of atoms within the molecule, offering insights into the compound's chemical reactivity and physical properties. The structure of similar compounds has been elucidated, demonstrating the role of strong hydrogen bonds in crystal packing and the significance of molecular geometry in determining compound properties (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can yield a variety of products, influenced by reaction conditions such as temperature, solvents, and catalysts. For instance, the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids leads to the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, showcasing the diversity of chemical transformations these compounds can undergo (Kowalewska & Kwiecień, 2008).
Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
The chemical structure of interest is related to the field of photosensitive protecting groups, which have shown significant promise in synthetic chemistry. Such compounds, including variations with nitrobenzoate moieties, play a crucial role in the development of novel synthetic routes and methodologies. These groups can be strategically utilized to protect functional groups during chemical reactions, subsequently being removed upon exposure to light, which provides a high degree of control over the chemical synthesis process. The review by Amit, Zehavi, and Patchornik highlights the potential and developmental stages of photosensitive protecting groups, suggesting that compounds with structures similar to 2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate could be explored for their utility in this area (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity Evaluation
Compounds with complex structures, including those related to the specified chemical, are often evaluated for their antioxidant capabilities. Munteanu and Apetrei discuss various methods used to determine antioxidant activity, detailing the mechanisms, advantages, and limitations of each approach. The study of antioxidants is pivotal across multiple fields, such as food engineering, medicine, and pharmacy, underscoring the importance of accurately assessing the antioxidant potential of compounds like 2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate. Such evaluations are crucial for understanding the compound's potential therapeutic applications and its role in protecting against oxidative stress (Munteanu & Apetrei, 2021).
Environmental Behavior of Analogous Compounds
The environmental fate and behavior of chemically related compounds, such as parabens, offer insights into the potential environmental impact of 2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate. Haman et al.'s review on parabens in aquatic environments discusses the occurrence, fate, and behavior of these compounds, including their degradation products and interactions with chlorine to form halogenated by-products. Understanding such environmental dynamics is critical for assessing the ecological safety and potential risks associated with the use and disposal of chemically related substances (Haman, Dauchy, Rosin, & Munoz, 2015).
Propiedades
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyl)oxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO9/c1-3-34-26(30)24-22(18-9-4-5-10-20(18)33-2)23(28)19-12-11-17(14-21(19)36-24)35-25(29)15-7-6-8-16(13-15)27(31)32/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNGSLSJLVRUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)
![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)
![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)


![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)
